

A Technical Guide to Dibutyl Chlorendate: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Dibutyl chlorendate*

CAS No.: 1770-80-5

Cat. No.: B156090

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Dibutyl chlorendate**, a chlorinated organic compound of interest in various industrial and research applications. This guide covers its fundamental chemical identity, physical properties, synthesis precursors, and detailed analytical methodologies for its characterization.

Chemical Identity and Nomenclature

The internationally recognized IUPAC name for **Dibutyl chlorendate** is dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1] It is also known by several synonyms, which are listed in the data table below. The compound is registered under the CAS number 1770-80-5.[1][2]

Physicochemical and Toxicological Data

The key properties of **Dibutyl chlorendate** are summarized in the table below. This data is essential for its handling, application, and safety considerations. The compound is noted to be

a colorless to light yellow, oily liquid.[1][3] It is classified as reasonably anticipated to be a human carcinogen and is very toxic to aquatic life.[1]

Property	Value	Source(s)
IUPAC Name	dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate	[1]
CAS Number	1770-80-5	[1][2]
Molecular Formula	C ₁₇ H ₂₀ Cl ₆ O ₄	[1][2][4]
Molecular Weight	501.05 g/mol	[1][4]
Appearance	Colorless to light yellow, oily liquid	[1][3][5][6]
Boiling Point	500.5 °C / 932.9 °F[4]; 218 °C at 4 Torr[6]	[4][6]
Melting Point	232 °C (decomposes)	[7]
Storage Temperature	2-8°C	[5][6]
Synonyms	Dibutyl 1,4,5,6,7,7-hexachloronorborn-5-ene-2,3-dicarboxylate, Chlorendic acid dibutyl ester, NSC 5261	[1][2][8]
Primary Hazards	Reasonably anticipated to be a human carcinogen; Very toxic to aquatic life with long-lasting effects	[1][4]

Synthesis Pathway: Precursor Synthesis

While a direct, detailed experimental protocol for the esterification of chlorendic acid to **Dibutyl chlorendate** is not readily available in public literature, the synthesis of its precursor, chlorendic acid, is well-documented. The primary route involves a Diels-Alder reaction between

hexachlorocyclopentadiene (HCCP) and maleic anhydride to form chlorendic anhydride, which is subsequently hydrolyzed.

Experimental Protocol for Chlorendic Anhydride Synthesis:

- **Reaction:** In a suitable reaction vessel, combine hexachlorocyclopentadiene and maleic anhydride.
- **Heating:** Maintain the reaction temperature between 160-170°C.
- **Solvent Addition:** After approximately two hours, add chlorobenzene to the mixture.
- **Reaction Completion:** Continue the reaction for an additional two hours to ensure completion.
- **Crystallization and Isolation:** Cool the mixture to allow the product, chlorendic anhydride, to crystallize. Collect the solid product via suction filtration and dry. This method has reported yields of up to 96%.^[7]

Hydrolysis to Chlorendic Acid:

- The resulting chlorendic anhydride is then hydrolyzed by heating in distilled water until fully dissolved.^[7]
- Upon cooling, chlorendic acid crystallizes and can be collected by filtration.^[7] This acid is the direct precursor for esterification with butanol to yield **Dibutyl chlorendate**.

Analytical Protocols

Characterization and quantification of **Dibutyl chlorendate** are critical for quality control and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method where **Dibutyl chlorendate** (DBC) is used as an internal standard, demonstrating its suitability for GC-MS analysis.^[2]

- Sample Preparation: Prepare samples by dissolving them in a suitable organic solvent such as iso-octane or acetonitrile. For complex matrices like adipose tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by cleanup steps like Gel Permeation Chromatography (GPC) may be necessary.[2][9]
- Injection: Inject a 1 μ L volume into the GC system.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Initial temperature at 40°C, hold for 5 minutes. Ramp at 8°C/min to 180°C. Ramp at 30°C/min to 250°C.
 - Solvent Delay: 2 minutes.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70eV.
 - Source Temperature: 200-230°C.[2]
 - Transfer Line Temperature: 280-300°C.[2]
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

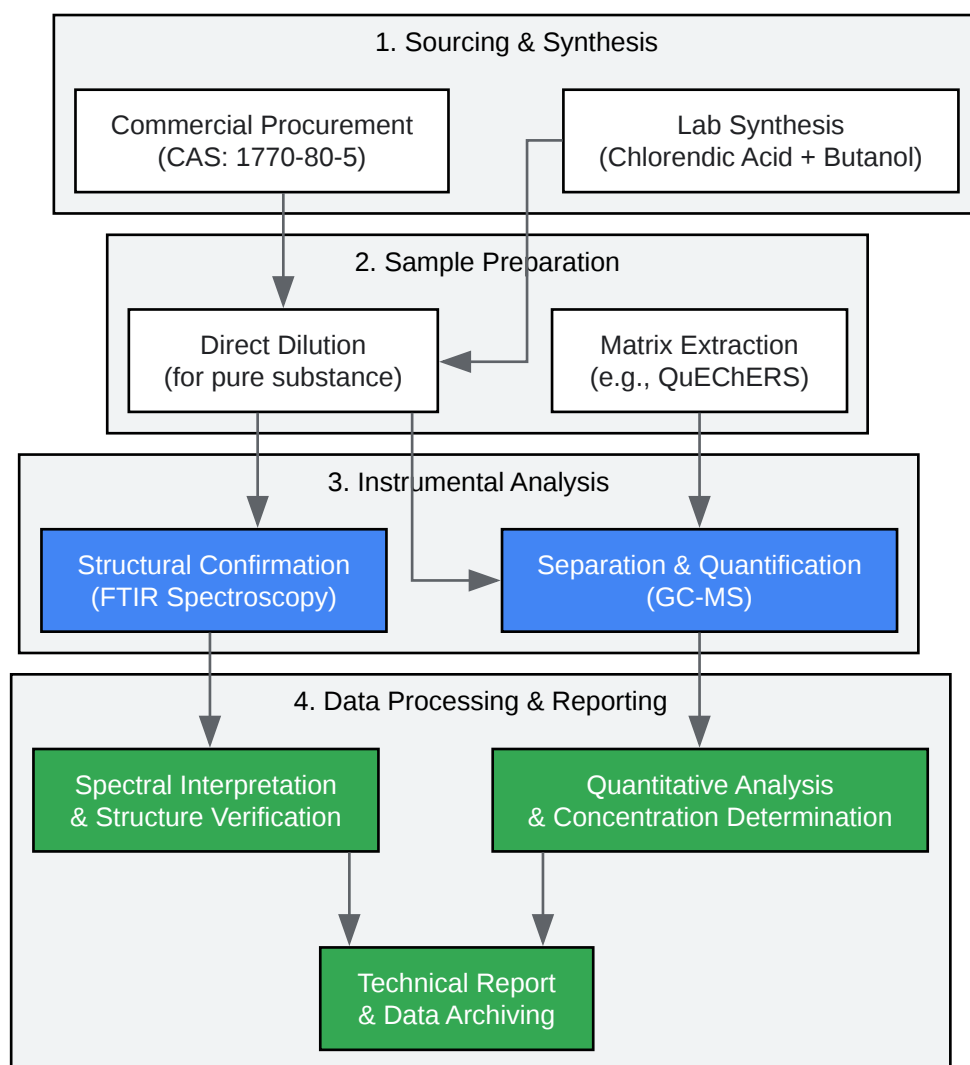
FTIR spectroscopy is a valuable technique for the structural confirmation of **Dibutyl chlorendate** by identifying its key functional groups.

- Sample Preparation: As **Dibutyl chlorendate** is an oily liquid, it can be analyzed directly as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable infrared-transparent solvent like carbon tetrachloride (CCl₄) can be prepared.

- Instrumentation: Utilize an FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory for rapid analysis without extensive sample preparation.
- Data Acquisition: Collect spectra typically in the mid-infrared range (4000-400 cm^{-1}). A number of co-added scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
- Spectral Interpretation: The resulting spectrum should be analyzed for characteristic absorption bands. Key expected peaks include:
 - C=O Stretch (Ester): A strong absorption band around 1730-1750 cm^{-1} .
 - C-O Stretch (Ester): Strong bands in the 1100-1300 cm^{-1} region.
 - C-Cl Stretch: Absorptions in the 600-800 cm^{-1} region, characteristic of the hexachloro-bicyclo structure.
 - C-H Stretch (Alkyl): Bands just below 3000 cm^{-1} from the butyl chains.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical substance like **Dibutyl chlorendate**, from initial sourcing to final analysis and data reporting.



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Caption: Workflow for the chemical characterization of **Dibutyl chlorendate**.

Applications and Safety Considerations

Dibutyl chlorendate has been utilized primarily as a flame retardant additive and as an agricultural chemical, specifically a herbicide.[1][8] Its role as a chemical intermediate is also significant, particularly in the synthesis of other specialty chemicals.[3][8] Due to its classification as a potential carcinogen and its high aquatic toxicity, handling of **Dibutyl chlorendate** requires stringent safety protocols, including the use of appropriate personal protective equipment (PPE), handling in well-ventilated areas, and proper disposal methods to prevent environmental contamination.[1][4]

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